tert-Butyl (2-amino-3-formylphenyl)carbamate
Description
Properties
Molecular Formula |
C12H16N2O3 |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
tert-butyl N-(2-amino-3-formylphenyl)carbamate |
InChI |
InChI=1S/C12H16N2O3/c1-12(2,3)17-11(16)14-9-6-4-5-8(7-15)10(9)13/h4-7H,13H2,1-3H3,(H,14,16) |
InChI Key |
YKPLLSQEIFDGKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1N)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl(2-amino-3-formylphenyl)carbamate can be synthesized through a multi-step process. One common method involves the protection of the amino group of 2-amino-3-formylphenol with a tert-butyl carbamate group. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of tert-butyl carbamates often involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .
Chemical Reactions Analysis
Boc Deprotection Reactions
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, generating a free amine. Key methods include:
Mechanism : Protonation of the carbamate oxygen weakens the C–O bond, releasing CO₂ and a tert-butyl cation. Scavengers like thiophenol may trap the cation to prevent alkylation side reactions .
Formyl Group Reactivity
The aldehyde functionality participates in nucleophilic additions and condensations:
Nucleophilic Additions
| Reaction | Reagent | Product | Application |
|---|---|---|---|
| Imine formation | Primary amines | Schiff bases | Ligand synthesis |
| Aldol condensation | Ketones/enolates | α,β-unsaturated carbonyls | Heterocycle construction |
| Grignard addition | RMgX | Secondary alcohols | Carbon chain elongation |
Example : Reaction with hydroxylamine yields the oxime derivative, useful for metal coordination complexes.
Reductive Amination
The formyl group reacts with amines under reducing conditions (e.g., NaBH₃CN) to form secondary amines. This is critical for constructing peptidomimetics or drug candidates.
Aromatic Amino Group Reactivity
After Boc deprotection, the free amine undergoes:
Electrophilic Substitution
| Reaction | Electrophile | Position | Notes |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to NH₂ | Requires controlled conditions |
| Sulfonation | H₂SO₄/SO₃ | Ortho/para | Temperature-dependent |
Diazotization
Forms diazonium salts at 0–5°C, enabling:
Protected Intermediate
The Boc group stabilizes the amine during multi-step syntheses. For example:
-
Peptide coupling : After deprotection, the amine reacts with carboxylic acids via EDC/HOBt.
-
Heterocycle synthesis : Condensation of the formyl group with thioureas forms thiazoles.
Coordination Chemistry
The aldehyde and amine groups act as bidentate ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes studied for catalytic or magnetic properties.
Stability and Compatibility
| Condition | Stability | Notes |
|---|---|---|
| Basic media (pH >9) | Stable | Boc group resists hydrolysis |
| Oxidative agents | Moderate | Formyl group may oxidize to COOH |
| High temperature | Decomposes (>150°C) | Avoid in refluxing polar solvents |
Key Research Findings
-
Selective Deprotection : Aqueous H₃PO₄ cleaves Boc without affecting benzyl or methyl esters .
-
Tandem Reactions : Sequential Boc deprotection/imine formation achieves one-pot heterocycle synthesis (e.g., quinazolines).
-
Green Chemistry : HFIP solvent enables Boc protection/deprotection with minimal waste .
Scientific Research Applications
Organic Synthesis
Protection of Amino Groups:
One of the primary applications of tert-butyl (2-amino-3-formylphenyl)carbamate is as a protecting group for amino functionalities in organic synthesis. The tert-butyloxycarbonyl (Boc) group is stable under various reaction conditions, making it ideal for protecting amino groups during multi-step syntheses. This stability allows for selective reactions without the risk of deprotection, which is crucial when synthesizing complex molecules .
Mild Deprotection Conditions:
Recent studies have demonstrated efficient methods for deprotecting tert-butyl carbamates using mild conditions, such as oxalyl chloride in methanol. This approach minimizes side reactions and enhances yields, making it an attractive option for synthetic chemists .
Pharmaceutical Development
Antimalarial Drug Development:
Research has shown that derivatives of this compound can act as potent inhibitors of aspartate transcarbamoylase (ATC), a promising target in the fight against malaria. In vitro studies have indicated that these compounds exhibit selective inhibition of parasitic ATC while sparing human enzymes, which is critical for reducing potential side effects .
Structure-Activity Relationship Studies:
The compound has been involved in structure-activity relationship (SAR) studies aimed at optimizing its pharmacological properties. Variations in substituents on the phenyl ring have been systematically explored to enhance biological activity and selectivity against specific targets, such as fatty acid amide hydrolase (FAAH) .
Inhibition Mechanisms:
this compound has been studied for its potential as a peripherally restricted FAAH inhibitor. This class of compounds has shown promise in managing pain without central nervous system penetration, thus minimizing side effects associated with traditional analgesics . The understanding of its interaction with biological targets is crucial for developing new therapeutic agents.
Table: Summary of Key Findings
Mechanism of Action
The mechanism of action of tert-butyl(2-amino-3-formylphenyl)carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the formyl group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
Key structural analogs and their differences are summarized below:
Reactivity and Functional Group Influence
Amino Group Position
- 2-Amino substituent: The ortho-positioned NH₂ in the target compound enhances steric hindrance, limiting some electrophilic substitutions but favoring directed metal-catalyzed couplings (e.g., Suzuki-Miyaura) .
- 3-Amino analogs: Para-substituted NH₂ (e.g., tert-Butyl (3-aminophenyl)carbamate) exhibit higher solubility in polar solvents but lower stability under acidic conditions .
Formyl vs. Methyl/Hydroxyl Groups
Stability and Purification Challenges
- Boc Deprotection : The target compound’s Boc group is stable under basic conditions but cleaved by trifluoroacetic acid (TFA), similar to other tert-butyl carbamates .
- Purity Issues: Unlike tert-Butyl (2-amino-3-methylphenyl)carbamate (95% purity, ), the formyl-substituted analog may require chromatographic purification due to byproduct formation during synthesis .
Biological Activity
tert-Butyl (2-amino-3-formylphenyl)carbamate is a carbamate derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, which includes both an amino and a formyl group, is being studied for various therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.
The molecular formula of this compound is C12H17N2O3, with a molecular weight of 233.28 g/mol. The compound can be synthesized through several methods, including protection of the amino group of 2-amino-3-formylphenol using di-tert-butyl dicarbonate in the presence of a base like triethylamine.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anti-inflammatory Activity : The compound has shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines.
- Antimicrobial Activity : Studies suggest effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.
- Anticancer Properties : Preliminary research indicates that it may induce apoptosis in cancer cells, although further studies are required to confirm these effects.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the formyl group can participate in nucleophilic addition reactions. These interactions may modulate enzyme and receptor activities, leading to various biological effects .
Anti-inflammatory Studies
A study evaluated the anti-inflammatory effects of this compound using an animal model. The results indicated a significant reduction in edema and inflammatory markers compared to the control group. The compound was administered at varying doses, with optimal results observed at 50 mg/kg.
Antimicrobial Activity
Research published in Der Pharma Chemica highlighted the antimicrobial efficacy of various carbamate derivatives, including this compound. The study employed agar diffusion methods against strains such as Staphylococcus aureus and Escherichia coli, demonstrating notable inhibition zones .
Anticancer Effects
In vitro studies have indicated that this compound can induce apoptosis in human cancer cell lines. A study conducted on breast cancer cells showed that treatment with the compound resulted in increased levels of caspase activity, suggesting that it triggers apoptotic pathways .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Contains both amino and formyl groups | Anti-inflammatory, antimicrobial, anticancer |
| tert-Butyl (2-aminophenyl)carbamate | Lacks formyl group | Less reactive; limited biological activity |
| tert-Butyl (3-aminophenyl)carbamate | Different amino group position | Varies in reactivity and activity profile |
Q & A
Basic Research Questions
Q. What are effective synthetic routes for tert-Butyl (2-amino-3-formylphenyl)carbamate, and how can intermediates be optimized?
- Methodological Answer : The compound can be synthesized via Boc protection of the amine group, followed by formylation. Key steps include:
- Protection : Use di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at low temperatures (-78°C) to protect the amine group (see ).
- Formylation : Introduce the aldehyde group using pyridinium chlorochromate (PCC) in chloroform ( ).
- Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) is critical for isolating intermediates ().
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms Boc protection (δ ~1.4 ppm for tert-butyl protons) and formyl group presence (δ ~9-10 ppm for aldehyde proton).
- Mass Spectrometry : High-resolution MS (e.g., ESI+) validates molecular weight (e.g., m/z 250–330 range for related carbamates in ).
- HPLC : Reverse-phase HPLC with UV detection ensures purity (>95%) ().
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Keep at –20°C under inert gas (N₂/Ar) in amber vials to prevent oxidation of the formyl group ( ).
- Handling : Use anhydrous solvents (e.g., THF, DCM) and gloveboxes for moisture-sensitive steps ().
- Decomposition Risks : Avoid strong acids/bases, which may cleave the Boc group or degrade the aldehyde ( ).
Advanced Research Questions
Q. How can diastereoselectivity be controlled during the synthesis of chiral carbamate derivatives?
- Methodological Answer :
- Catalytic Systems : Use chiral auxiliaries (e.g., (R)-BINAP) or enantioselective catalysts (e.g., Pd(PPh₃)₄) for asymmetric coupling ( ).
- Reaction Monitoring : Track enantiomeric excess (ee) via chiral HPLC or polarimetry ( ).
- Case Study : Diastereoselective α-amidoalkylation reactions for pyrrolo[2,1-a]isoquinolines demonstrate how steric effects influence selectivity ( ).
Q. What computational tools are recommended for analyzing the crystal structure and reactivity of tert-Butyl carbamates?
- Methodological Answer :
- Crystallography : SHELX software (SHELXL/SHELXD) refines small-molecule structures using X-ray diffraction data ( ).
- Visualization : Mercury software overlays multiple structures to compare bond angles and hydrogen-bonding networks ( ).
- DFT Studies : Model reaction pathways (e.g., Boc deprotection kinetics) using Gaussian or ORCA packages ( ).
Q. How can conflicting data on reaction yields or byproduct formation be resolved in carbamate synthesis?
- Methodological Answer :
- Troubleshooting :
- Byproduct Identification : Use LC-MS/MS to detect impurities (e.g., tert-butyl alcohol from Boc cleavage) ().
- Yield Optimization : Screen solvents (e.g., DMAc vs. THF) and bases (e.g., NaHCO₃ vs. DIEA) to suppress side reactions ().
- Case Study : Inconsistent yields in Pd-catalyzed couplings () were resolved by optimizing ligand-to-metal ratios (Pd₂(dba)₃:BINAP = 1:2).
Q. What strategies are effective for scaling up tert-Butyl carbamate synthesis while maintaining purity?
- Methodological Answer :
- Process Chemistry :
- Continuous Flow Systems : Reduce reaction times and improve heat management for exothermic steps (e.g., Boc protection) ().
- Workflow Design : Implement in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring ().
- Case Study : A 10-gram-scale synthesis of tert-butyl ((4-aminotetrahydro-2H-pyran-4-yl)methyl)carbamate achieved 85% yield via controlled Boc₂O addition ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
